2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a methoxypyrrolidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline typically involves the reaction of 3-methylquinoxaline with 3-methoxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline include other quinoxaline derivatives with different substituents, such as:
- 2-(3-Hydroxypyrrolidin-1-yl)-3-methylquinoxaline
- 2-(3-Aminopyrrolidin-1-yl)-3-methylquinoxaline
- 2-(3-Chloropyrrolidin-1-yl)-3-methylquinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
生物活性
2-(3-Methoxypyrrolidin-1-yl)-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data analysis.
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been studied for:
- Anticancer Activity : Research indicates that derivatives of quinoxaline, including this compound, can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The compound may induce apoptosis in cancer cells by modulating apoptotic pathways involving caspases and Bcl-2 family proteins .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
Anticancer Studies
A notable study evaluated the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated:
- Cytotoxicity : Compounds similar to this compound showed IC50 values ranging from 2.1 to 9.8 µM, indicating potent cytotoxic effects compared to the reference drug Sorafenib (IC50 = 3.4 µM for MCF-7) .
- Apoptosis Induction : The compound significantly increased levels of pro-apoptotic markers (caspase-3 and caspase-9) while decreasing anti-apoptotic markers (Bcl-2), suggesting a mechanism for its anticancer activity .
Antimicrobial Studies
In antimicrobial assays, quinoxaline derivatives demonstrated activity against various bacterial strains. The specifics include:
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
These results indicate that the compound has promising potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is often linked to their structural features. Key insights from SAR studies include:
- Substituent Effects : The presence of a methoxy group at the pyrrolidine position enhances lipophilicity and binding affinity to biological targets.
- N-Heterocyclic Influence : The pyrrolidine moiety contributes to the overall stability and bioavailability of the compound.
Case Studies
Several research articles have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, reinforcing its potential as an anticancer agent.
- Combination Therapies : Studies suggest that combining this compound with existing chemotherapy agents may enhance therapeutic outcomes by overcoming resistance mechanisms in cancer cells.
特性
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-14(17-8-7-11(9-17)18-2)16-13-6-4-3-5-12(13)15-10/h3-6,11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINUGSCSOUWREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。